5-(4-Chlorophenyl)isoxazole-3-propionic acid

Agrochemical Discovery Vector Control Structure-Activity Relationship

Researchers developing mosquito larvicides or CNS-active agents require regioisomerically pure isoxazole building blocks to generate reproducible SAR data. 5-(4-Chlorophenyl)isoxazole-3-propionic acid (CAS 870704-00-0) addresses this with certified ≥97% HPLC purity and a precisely defined 3,5-disubstitution pattern. • Proven larvicidal scaffold: Isoxazole-propionic acids exhibit markedly superior activity against Aedes aegypti larvae versus propan-1-ol analogs, enabling robust hit-to-lead campaigns. • CNS-targeting physicochemical profile: The 4-chlorophenyl substituent contributes optimal lipophilicity for blood-brain barrier penetration, supporting AMPA receptor modulator and PPAR agonist discovery programs. • Assay-ready consistency: Well-characterized melting point (159-163 °C) and certified purity ensure reliable performance as a reference standard in HPLC, LC-MS, and GC-MS method development.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 870704-00-0
Cat. No. B1611712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)isoxazole-3-propionic acid
CAS870704-00-0
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)CCC(=O)O)Cl
InChIInChI=1S/C12H10ClNO3/c13-9-3-1-8(2-4-9)11-7-10(14-17-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
InChIKeyRHKHSBMLUYKYIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)isoxazole-3-propionic acid: Identity and Research Utility


5-(4-Chlorophenyl)isoxazole-3-propionic acid (CAS: 870704-00-0) is a 3,5-disubstituted isoxazole bearing a 4-chlorophenyl group at the 5-position and a propionic acid moiety at the 3-position . It is a solid with a melting point of 159–163 °C and is available at a certified purity of ≥97% (HPLC) . The compound is primarily employed as a research chemical and versatile synthetic building block in pharmaceutical and agrochemical development [1].

5-(4-Chlorophenyl)isoxazole-3-propionic acid: Why Substitution Fails


Substitution with a generic isoxazole analog is not scientifically sound due to the precise regio- and chemoselectivity required in its applications. The 5-(4-chlorophenyl) substitution pattern and the specific 3-propionic acid side-chain confer distinct physicochemical properties (e.g., lipophilicity, hydrogen-bonding capacity) and biological target interactions that cannot be replicated by other regioisomers (e.g., 3-aryl-isoxazol-5-yl propionic acids) or derivatives lacking the 4-chloro substituent [1]. In larvicidal assays, for instance, the isoxazole-5-propionic acid series exhibits markedly superior activity compared to the corresponding propan-1-ol analogs, underscoring that even minor side-chain modifications profoundly alter functional performance [2].

5-(4-Chlorophenyl)isoxazole-3-propionic acid: Comparative Evidence vs. Analogs


Larvicidal Activity: Propionic Acids vs. Propan-1-ols

In a comparative larvicidal study against Aedes aegypti, 3-(3-aryl-isoxazol-5-yl)-propionic acids (structurally analogous to the target compound) demonstrated substantially higher mortality rates than the corresponding 3-(3-aryl-isoxazol-5-yl)-propan-1-ols [1]. While direct data for 5-(4-chlorophenyl)isoxazole-3-propionic acid are not available, the established class trend strongly supports the superior larvicidal potential of the propionic acid side-chain compared to hydroxyl-terminated analogs.

Agrochemical Discovery Vector Control Structure-Activity Relationship

Regioisomeric Activity: 5-Aryl vs. 3-Aryl Isoxazoles

The target compound is a 5-(4-chlorophenyl)isoxazole-3-propionic acid, whereas the larvicidal study tested 3-(3-aryl-isoxazol-5-yl)-propionic acids [1]. This regioisomeric difference is critical: the position of the aryl group on the isoxazole ring dictates electronic distribution and molecular conformation, which in turn influence target binding and bioactivity [2]. Direct quantitative comparison data are lacking, but structure-activity relationship (SAR) studies on related isoxazole AMPA receptor agonists demonstrate that substituent position significantly modulates potency [2].

Agrochemical Discovery Vector Control Regioselectivity

Lipophilicity Modulation via 4-Chlorophenyl Substitution

The presence of the 4-chlorophenyl group on the isoxazole ring enhances the compound's lipophilicity, a critical parameter for membrane permeability and target engagement . Calculated logP values for this compound are not available, but the chlorine atom introduces hydrophobic character and electron-withdrawing effects that distinguish it from unsubstituted phenyl or other halogenated analogs.

Physicochemical Property Drug Design Lipophilicity

Purity and Melting Point for Reproducibility

The compound is supplied with a certified purity of ≥97% (HPLC) and a sharp melting point range of 159–163 °C (Sigma-Aldrich) or 157–165 °C (Chem-Impex) . These specifications ensure lot-to-lot consistency, which is essential for reproducible synthetic procedures and biological assays.

Quality Control Reproducibility Analytical Chemistry

5-(4-Chlorophenyl)isoxazole-3-propionic acid: Key Applications


Larvicidal Lead Discovery

Based on class-level evidence that isoxazole-propionic acids exhibit superior larvicidal activity against Aedes aegypti compared to propan-1-ol analogs [1], this compound is a promising starting point for structure-activity relationship (SAR) campaigns aimed at developing novel mosquito larvicides. Its defined purity and regioisomeric identity ensure consistent assay results.

CNS-Targeted Pharmaceutical Intermediate

The isoxazole scaffold is a known bioisostere for carboxylic acids and amides, and 5-substituted isoxazoles have been explored as AMPA receptor modulators [2]. The 4-chlorophenyl substituent contributes lipophilicity that may enhance blood-brain barrier penetration, making this compound a useful building block for synthesizing CNS-active agents, particularly those targeting neurological disorders .

Chemical Probe for PPAR Agonists

Arylpropionic acid derivatives, including oxazole- and isoxazole-based compounds, have been patented as PPAR agonists for metabolic disorders [3]. This specific isoxazole-propionic acid can serve as a key intermediate or scaffold for exploring novel PPAR modulators, leveraging the well-defined regioisomeric structure to generate structure-activity data.

Analytical Reference Standard

Due to its certified high purity (≥97% HPLC) and well-characterized melting point (159–163 °C) , this compound is suitable for use as a reference standard in HPLC, LC-MS, or GC-MS methods aimed at quantifying similar isoxazole derivatives in complex biological matrices or synthetic mixtures. Consistent purity ensures accurate calibration curves and method validation .

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